Home > Products > Screening Compounds P132845 > 5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one
5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one - 1020252-08-7

5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one

Catalog Number: EVT-2806124
CAS Number: 1020252-08-7
Molecular Formula: C19H16F3NO
Molecular Weight: 331.338
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-3-[5-chloro-2-(prop-2-ynyloxy)phenyl]-3-hydroxy-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

  • Compound Description: This compound is a chalcone derivative that was synthesized through a photochemical transformation of 2-[5-chloro-2-(prop-2-ynyloxy)benzoyl]-3-[4-(trifluoromethyl)phenyl]oxirane. It exists in the Z conformation regarding the enolic C=C double bond. []

1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one

  • Compound Description: This novel enaminone derivative was synthesized from 3,5-bis(trifluoromethyl)acetophenone and N,N-dimethylformamide dimethyl acetal. []
  • Relevance: This compound is structurally related to 5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one through the presence of a trifluoromethylphenyl group attached to a carbonyl group via an alkene spacer. It differs in the substitution pattern on the phenyl ring (two trifluoromethyl groups instead of one) and the presence of a dimethylamino group instead of the aminocyclohexenone moiety found in the target compound. []

(E)-1-(3,4-dimethoxyphenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (DPTF)

  • Compound Description: DPTF is a chalcone family member synthesized and crystallized for its third-order nonlinear optical properties. It crystallizes in the triclinic crystal system with a centrosymmetric space group. []

3-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (3-CPDP)

  • Compound Description: This organic nonlinear optical material, 3-CPDP, is crystallized from CCl4 and belongs to the triclinic system with the P1 space group. It exhibits optical transparency in the visible region and remains stable up to its melting point (154 °C). []
  • Relevance: 3-CPDP shares a similar structural motif with 5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one, featuring both trifluoromethylphenyl and dimethoxyphenyl moieties connected via an alkene spacer to a central carbonyl. The difference lies in the presence of a chlorine atom on the trifluoromethylphenyl group and the absence of the aminocyclohexenone moiety found in the target compound. []

(R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202)

  • Compound Description: CHMFL-EGFR-202 is a potent epidermal growth factor receptor (EGFR) inhibitor developed from the core pharmacophore of Ibrutinib. It displays strong inhibition against both primary and drug-resistant EGFR mutants. []
  • Relevance: While structurally more complex, CHMFL-EGFR-202 shares a key similarity with 5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one: the presence of an amino group attached to an aromatic ring, which in turn connects to a carbonyl group through an alkene spacer. Despite this similarity, CHMFL-EGFR-202 incorporates a pyrazolo[3,4-d]pyrimidine moiety and a piperidine ring, distinguishing it significantly from the target compound. []

3-(3, 4-dimethoxy phenyl)-1-4 (methoxy phenyl) prop-2-en-1-one

  • Compound Description: This bioactive compound was isolated from Celastrus paniculatus and investigated for its potential neuroprotective effects against schizophrenia in silico. It demonstrated a good binding score against various biogenic amine receptors. [] []
  • Relevance: This compound and 5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one belong to the chalcone family, featuring two phenyl rings connected by an α,β-unsaturated carbonyl system. While they share this core structure, they differ in their substitution patterns: the related compound contains three methoxy groups, while the target compound includes a phenyl group and a trifluoromethylphenylamino group on the core chalcone structure. [] []

(E)-1-Phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

  • Compound Description: This compound is a simple chalcone derivative featuring a trifluoromethyl group at the para position of one of the phenyl rings. []

1,2-bis(4-methoxyphenyl)-2-((3-(trifluoromethyl)phenyl)amino)ethan-1-one

  • Compound Description: This compound is characterized by its crystal structure, belonging to the monoclinic crystal system with the space group C2/c. []
  • Relevance: While structurally distinct from 5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one, this compound shares a key structural feature: the presence of a (3-(trifluoromethyl)phenyl)amino group. Unlike the target compound where this group is connected to a cyclohexenone ring, in this related compound it is attached to a carbon atom bearing two 4-methoxyphenyl groups and a carbonyl group. []

(5-(Benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methanols

  • Compound Description: This series of compounds were identified as potent phytoene desaturase (PDS) inhibitors through virtual screening and structure optimization. They exhibited broader spectrum herbicidal activity than the commercial PDS inhibitor diflufenican. []

4-alkyl-4-(4-methoxyphenyl)cyclohex-2-en-1-ones

  • Compound Description: This group of compounds was synthesized from bis(tricarbonylchromium)-coordinated biphenyls through a series of reactions involving reduction and alkylation. []

5-alkyl-5-phenyl-1,3-cyclohexadienes

  • Compound Description: This series of compounds was also synthesized from bis(tricarbonylchromium)-coordinated biphenyls using a similar approach as the 4-alkyl-4-(4-methoxyphenyl)cyclohex-2-en-1-ones, involving reduction and alkylation reactions. []
  • Relevance: Although not directly containing a cyclohexenone ring, these compounds are related to 5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one through their shared precursor and the presence of a cyclohexadiene ring, which can be considered structurally related to the cyclohexenone core. They differ significantly in the substitution pattern, with an alkyl group and a phenyl group at position 5 of the cyclohexadiene ring, compared to the 5-phenyl and 3-(trifluoromethylphenyl)amino substituents in the target compound. []

(E)‐6‐acetyl‐3‐(2‐hydroxy‐5‐methylphenyl)‐5‐styryl cyclohex‐2‐en‐1‐one

  • Compound Description: This compound is a cyclohexenone derivative of a chalcone ((2E,4E)‐1‐(2‐hydroxy‐5‐methylphenyl)‐5‐phenyl‐2,4‐pentadiene‐1‐one). Molecular dynamics studies in solutions using NMR confirmed the formation of an intramolecular O–H⋯O hydrogen bond and the presence of keto–enol tautomeric transitions. []

(E)‐6‐ethylcarboxylate‐3‐(2‐hydroxy‐5‐methylphenyl)‐5‐styryl cyclohex‐2‐en‐1‐one

  • Compound Description: This compound represents another cyclohexenone derivative of the same chalcone as the previous compound. Like its counterpart, this derivative also exhibits keto–enol tautomerism. []

Z-2-Amino-1-phenyl-3-phenylsulfonylprop-2-en-1-one

  • Compound Description: This compound features a Z configuration about the ethene double bond. Its crystal structure reveals a polymeric structure due to intermolecular hydrogen bonding between nitrogen and oxygen atoms from neighboring molecules. []

1-phenyl-3-(4-hydroxy-3,5-ditertbutylphenyl), prop-2-en-1-one (PHP)

  • Compound Description: PHP, a phenyl styryl ketone with a sterically hindered phenolic group, acts as an in vitro inhibitor of iron-ascorbate stimulated lipid peroxidation in rat brain homogenates. Its potency exceeds that of the standard antioxidant vitamin E. []

3-aryl-1-(5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-one

  • Compound Description: This group of compounds were synthesized from 5-phenyl 1-acetyl tetrazole and various aromatic aldehydes using an alkaline medium. Their antifungal activity was evaluated in vitro using the cup and plate method. []

1-Phenyl-3-[(1-phenylethyl)amino]but-2-en-1-one

  • Compound Description: Synthesized from benzoylacetone and l-(−)-α-phenylethylamine via a condensation reaction, this enaminone structure is stabilized by a strong intramolecular N—H⋯O=C hydrogen bond. []

1-Phenyl-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one

  • Compound Description: This chalcone derivative has three methoxy groups on one of the phenyl rings, and its crystal structure shows a small dihedral angle between the two aromatic rings. []

1-{4'-[(4''-methyl­pipera­zinyl)diazenyl]phenyl}-3-(substituted­phe­nyl)­prop-2-en-1-one

  • Compound Description: This group of chalcone derivatives were used as starting materials for synthesizing various pyrimidine and isoxazole derivatives. []

(2Z)‐2‐Bromo‐3‐[3,5‐dibromo‐4‐(ethylamino)phenyl]‐1‐(2,4‐dichlorophenyl)prop‐2‐en‐1‐one

  • Compound Description: This compound, characterized by its crystal structure, features a Z configuration about the central double bond and exhibits intermolecular hydrogen bonding. []

3-(3-Chloro-4,5-dimethoxy-phenyl)-1-(4, 5-dimethoxy-2-methyl-Phenyl) prop-2-en-1-one

  • Compound Description: This chloro chalcone derivative was synthesized and characterized using FTIR, NMR spectroscopy, and single crystal X-ray diffraction. It crystallizes in the monoclinic space group C2/c. []

2-[[4-Fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (JNJ-1930942)

  • Compound Description: JNJ-1930942 functions as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), a potential therapeutic target for various CNS disorders. []

(E)-1-(5-Chlorothiophene-2-Yl)-3-(4- Dimethylamino)Phenyl)Prop-2-En-1-One

  • Compound Description: This novel nonlinear optical (NLO) compound was synthesized through the Claisen-Schmidt condensation reaction and its single crystals grown via the slow solvent evaporation technique. Its crystal structure belongs to the monoclinic system with the space group P21/n. []

(E)-1-(5-Chlorothiophen-2-yl)-3-(2,4-dimethylphenyl)prop-2-en-1-one

  • Compound Description: This compound is a chalcone derivative featuring a chlorothiophene ring and a dimethylphenyl group, with an E configuration across the olefinic double bond. []

(2E)-1-(2-hydroxyphenyl)-3-[3-(benzyloxy)phenyl]prop-2-en-1-one

  • Compound Description: This chalcone derivative is stabilized by an intramolecular O—H⋯O hydrogen bond, forming an S(6) ring motif. []
  • Relevance: Both this compound and 5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one belong to the chalcone family, featuring two phenyl rings connected by an α,β-unsaturated carbonyl system. They differ in their substituents. This compound features a hydroxy group on one phenyl ring and a benzyloxy group on the other, while the target compound includes a phenyl group and a (trifluoromethylphenyl)amino group on the core chalcone structure. []

(E)‐1‐(Benzo[d ][1,3]oxathiol‐6‐yl)‐3‐phenylprop‐2‐en‐1‐one Derivatives

  • Compound Description: This group of chalcone derivatives showed exceptionally high in vitro cytotoxic activity, with IC50 values in the nanomolar range for the most active compounds. Their structure-activity relationship was extensively studied. []

1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one

  • Compound Description: This chalcone derivative, containing a bromothiophene and a nitrophenyl group, was investigated for its structural, spectroscopic, and nonlinear optical (NLO) properties using DFT calculations. []

(E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-[4-methoxy-3-(3-methylbut-2-en-1-yl)phenyl]prop-2-en-1-one

  • Compound Description: This novel prenylated chalcone was synthesized and structurally characterized using NMR, MS, and FT-IR spectroscopy. []

3-(3-allyl-4-hydroxy-5-methoxy phenyl)-1-phenyl prop-2-en-1-one

  • Compound Description: This compound was synthesized from vanillin and investigated for its potential application as a cyanide and fluoride anion sensor due to its ionochromic properties. []

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (4)

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of many biologically active compounds, including the anticancer drug osimertinib. Its optimized synthesis facilitates the preparation of its derivatives. []

(2E)-1-{4-[2-(4-Chlorophenyl)-4-substitutedimino-1,3,5-dithiazino-6- yl]aminophenyl}-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

  • Compound Description: This series of compounds, synthesized by reacting (2E)-1-{4-[5-(4-chlorophenyl)-2,4-dithiobiureto]phenyl}-3(3,4-dimethoxyphenyl)prop-2-en-1-one with various substituted isocyanodichlorides, were characterized using elemental analysis and spectral studies. []

2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

  • Compound Description: This compound, belonging to the 5H-Chromeno[2,3-b]pyridine class, which is known for its industrial, biological, and medicinal properties, was synthesized through a multicomponent reaction and characterized using various spectroscopic techniques. []

(2E)-1-(5-chlorothiophen-2-yl)-3-(2-methylphenyl)-prop-2-en-1-one

  • Compound Description: This chalcone derivative, featuring a chlorothiophene ring and a methylphenyl group, forms simple hydrogen-bonded C(5) chains in its crystal structure. []

(2E)-1-(anthracen-9-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

  • Compound Description: This chalcone derivative features an anthracene ring and a propan-2-ylphenyl group. It exhibits three distinct conformers in its crystal structure, each forming hydrogen-bonded C(8) chains. []

1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea (5a)

  • Compound Description: This urea derivative, 5a, is a potent KDR kinase inhibitor with an IC50 of 0.0689 µM. It serves as a promising starting point for further KDR inhibitor development. []

(E)-1-(1,3-Benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one

  • Compound Description: This chalcone derivative possesses a benzodioxole ring and a dimethylaminophenyl group and adopts an E configuration across its olefinic double bond. []

(2E)-1-(5-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one

  • Compound Description: This compound is a chalcone derivative featuring a bromothiophene ring and a chlorophenyl group. It forms layers in its crystal structure due to C—H⋯π interactions, and these layers are interconnected by Br⋯Cl contacts. []

(E)-3-(4-Ethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

  • Compound Description: This chalcone derivative has a hydroxy group on one phenyl ring and an ethoxy group on the other. It forms columns in its crystal structure through antiparallel stacking and C—H⋯π interactions. []
  • Relevance: Both this compound and 5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one belong to the chalcone family, sharing the core structure of two phenyl rings connected by an α,β-unsaturated carbonyl system. They differ in their substituents. This compound features a hydroxy group on one phenyl ring and an ethoxy group on the other, while the target compound incorporates a phenyl group and a (trifluoromethylphenyl)amino group on the core chalcone structure. []

(E)-3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one

  • Compound Description: This chalcone derivative has a nitrobenzodioxole group and a trimethoxyphenyl group. Its crystal structure reveals chains of molecules linked by C—H⋯O interactions and stabilized by π⋯π contacts. []

Properties

CAS Number

1020252-08-7

Product Name

5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one

IUPAC Name

5-phenyl-3-[3-(trifluoromethyl)anilino]cyclohex-2-en-1-one

Molecular Formula

C19H16F3NO

Molecular Weight

331.338

InChI

InChI=1S/C19H16F3NO/c20-19(21,22)15-7-4-8-16(11-15)23-17-9-14(10-18(24)12-17)13-5-2-1-3-6-13/h1-8,11-12,14,23H,9-10H2

InChI Key

NQSXKROUNCILHA-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C=C1NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.